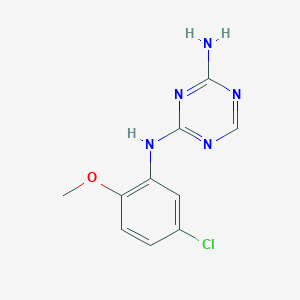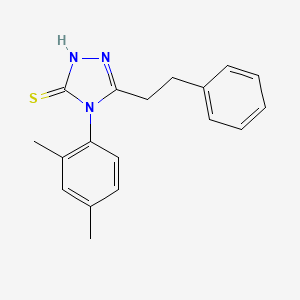![molecular formula C18H16ClFN2O3 B4752049 N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B4752049.png)
N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide
描述
N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide, also known as Cmpd-1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
作用机制
The mechanism of action of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide involves inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has a selective inhibitory effect on CK2, with little or no effect on other protein kinases. This selectivity may contribute to its low toxicity and high specificity for cancer cells. In addition, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This apoptotic effect is mediated by the activation of caspases, which are enzymes that play a key role in the apoptotic process.
实验室实验的优点和局限性
One of the main advantages of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, its low solubility in aqueous solutions can make it difficult to use in some experimental settings. In addition, the lack of information on its pharmacokinetics and pharmacodynamics limits its potential for clinical translation.
未来方向
Future research on N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide should focus on addressing its limitations and exploring its potential for clinical use. This may include developing more efficient synthesis methods, improving its solubility and bioavailability, and conducting further preclinical studies to evaluate its safety and efficacy in animal models. In addition, studies should be conducted to investigate the potential of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide as a combination therapy with other anti-cancer agents, and to explore its potential for other diseases where CK2 plays a role, such as inflammation and neurodegeneration.
Conclusion
In conclusion, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it an attractive target for further research. However, its limitations, such as low solubility and lack of pharmacokinetic data, must be addressed in order to fully realize its potential for clinical translation. Future research should focus on developing more efficient synthesis methods, improving its solubility and bioavailability, and conducting further preclinical studies to evaluate its safety and efficacy in animal models.
科学研究应用
N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has demonstrated anti-inflammatory and anti-angiogenic properties, which may contribute to its anti-cancer effects.
属性
IUPAC Name |
N-[2-chloro-5-(morpholine-4-carbonyl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-15-5-4-13(18(24)22-6-8-25-9-7-22)11-16(15)21-17(23)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTJXDPLFIGKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]-3-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751988.png)
![2-[(2-thienylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4751991.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)
![N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4752015.png)

![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4752038.png)
![2-(4-methoxyphenyl)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4752041.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4752059.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4752070.png)